[1,3]dioxolo[4,5-f][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the benzothiazole core, followed by cyclization with a dioxole derivative . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development .
Medicine
In medicine, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole derivatives are being explored for their therapeutic potential. Their ability to interact with specific biological targets makes them suitable for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it valuable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog that lacks the dioxole ring, used in various chemical and biological applications.
Uniqueness
The uniqueness of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials with tailored properties .
Properties
Molecular Formula |
C8H5NO2S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NO2S/c1-5-8(12-3-9-5)2-7-6(1)10-4-11-7/h1-3H,4H2 |
InChI Key |
ULEOPYHOORBWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.